molecular formula C28H31N3O2 B10982327 N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B10982327
M. Wt: 441.6 g/mol
InChI Key: VISZTLJRKYPLPE-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a naphthalene moiety, a benzodiazole ring, and a cyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Naphthalen-1-yloxyethyl Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the ethyl group.

    Synthesis of the Benzodiazole Ring: The intermediate is then reacted with a benzodiazole precursor under specific conditions to form the benzodiazole ring.

    Coupling with Cyclohexanecarboxamide: Finally, the benzodiazole intermediate is coupled with cyclohexanecarboxamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE: Shares the naphthalene moiety and ethyl linkage but lacks the benzodiazole and cyclohexanecarboxamide groups.

    2-(NAPHTHALEN-1-YLOXY)ACETIC ACID: Contains the naphthalene moiety and an acetic acid group, differing in structure and functional groups.

Uniqueness

N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of a naphthalene moiety, benzodiazole ring, and cyclohexanecarboxamide group

Properties

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C28H31N3O2/c32-28(22-10-2-1-3-11-22)29-18-17-27-30-24-14-6-7-15-25(24)31(27)19-20-33-26-16-8-12-21-9-4-5-13-23(21)26/h4-9,12-16,22H,1-3,10-11,17-20H2,(H,29,32)

InChI Key

VISZTLJRKYPLPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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